Cas no 1989672-63-0 (2-(pyrrolidin-3-yl)acetamide, trifluoroacetic acid)

2-(Pyrrolidin-3-yl)acetamide is a versatile intermediate in organic synthesis, particularly valuable for the development of pharmaceuticals and bioactive compounds. Its pyrrolidine scaffold offers structural flexibility, enabling modifications for targeted applications. When paired with trifluoroacetic acid (TFA), a strong acidic reagent, it facilitates efficient deprotection or activation in peptide synthesis and other transformations. TFA’s high acidity and volatility make it ideal for purification processes. Together, these compounds are useful in medicinal chemistry for constructing nitrogen-containing heterocycles or as building blocks in drug discovery. Their compatibility with a range of reaction conditions underscores their utility in complex synthetic pathways.
2-(pyrrolidin-3-yl)acetamide, trifluoroacetic acid structure
1989672-63-0 structure
Product Name:2-(pyrrolidin-3-yl)acetamide, trifluoroacetic acid
CAS No:1989672-63-0
MF:C8H13F3N2O3
MW:242.195632696152
MDL:MFCD30342790
CID:4633070
PubChem ID:122164295
Update Time:2025-05-23

2-(pyrrolidin-3-yl)acetamide, trifluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(pyrrolidin-3-yl)acetamide,trifluoroacetic acid
    • 2-(pyrrolidin-3-yl)acetamide, trifluoroacetic acid
    • 2-(Pyrrolidin-3-yl)acetamide; trifluoroacetic acid
    • 2-pyrrolidin-3-ylacetamide;2,2,2-trifluoroacetic acid
    • MDL: MFCD30342790
    • Inchi: 1S/C6H12N2O.C2HF3O2/c7-6(9)3-5-1-2-8-4-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H2,7,9);(H,6,7)
    • InChI Key: TWIGQBPPFJWYLG-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(F)F.O=C(CC1CNCC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Topological Polar Surface Area: 92.4

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Additional information on 2-(pyrrolidin-3-yl)acetamide, trifluoroacetic acid

2-(Pyrrolidin-3-yl)Acetamide, Trifluoroacetic Acid: A Comprehensive Overview

2-(Pyrrolidin-3-yl)acetamide, also known as CAS No. 1989672-63-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is often used as an intermediate in the synthesis of various bioactive molecules. The presence of the trifluoroacetic acid group further enhances its versatility and reactivity, making it a valuable compound in both academic and industrial research.

The structure of 2-(pyrrolidin-3-yl)acetamide consists of a pyrrolidine ring substituted with an acetamide group at the 3-position. The trifluoroacetic acid moiety introduces electron-withdrawing effects, which can significantly influence the compound's chemical reactivity and biological activity. Recent studies have highlighted its potential as a building block for the development of novel pharmaceutical agents, particularly in the areas of enzyme inhibition and drug delivery systems.

One of the most notable applications of this compound is its role in peptide synthesis. The amide group in 2-(pyrrolidin-3-yl)acetamide serves as a reactive site for coupling reactions, enabling the construction of complex peptide sequences with high efficiency. Researchers have also explored its use in the synthesis of bioconjugates, where it acts as a linker between different biomolecules, facilitating the creation of targeted drug delivery systems.

In terms of physical properties, trifluoroacetic acid-modified derivatives like this compound exhibit enhanced solubility in organic solvents, which is advantageous for various synthetic procedures. Additionally, the trifluoroacetyl group imparts stability to the molecule under certain reaction conditions, making it suitable for use in challenging chemical transformations.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-(pyrrolidin-3-yl)acetamide. Quantum mechanical calculations have revealed that the nitrogen atom in the pyrrolidine ring plays a critical role in stabilizing transition states during reactions, thereby influencing reaction kinetics and selectivity.

The biological activity of this compound has also been a focal point of recent investigations. Studies have demonstrated that trifluoroacetic acid-modified derivatives can modulate enzyme activity by binding to specific active sites, suggesting their potential as inhibitors or activators in therapeutic contexts. For instance, research has shown that this compound can inhibit certain proteases involved in disease pathways, offering a promising avenue for drug development.

In conclusion, CAS No. 1989672-63-0, or 2-(pyrrolidin-3-yl)acetamide trifluoroacetic acid, stands out as a versatile and valuable compound in modern chemistry and pharmacology. Its unique structure and functional groups make it an ideal candidate for diverse applications, ranging from peptide synthesis to drug discovery. As research continues to uncover new aspects of its properties and potential uses, this compound is likely to remain at the forefront of scientific innovation.

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